2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Brand Name: Vulcanchem
CAS No.: 422532-71-6
VCID: VC4186826
InChI: InChI=1S/C20H30N4O2S/c1-4-6-12-21-18-15-10-7-8-11-16(15)23-20(24-18)27-17(5-2)19(25)22-13-9-14-26-3/h7-8,10-11,17H,4-6,9,12-14H2,1-3H3,(H,22,25)(H,21,23,24)
SMILES: CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCCCOC
Molecular Formula: C20H30N4O2S
Molecular Weight: 390.55

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide

CAS No.: 422532-71-6

Cat. No.: VC4186826

Molecular Formula: C20H30N4O2S

Molecular Weight: 390.55

* For research use only. Not for human or veterinary use.

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide - 422532-71-6

Specification

CAS No. 422532-71-6
Molecular Formula C20H30N4O2S
Molecular Weight 390.55
IUPAC Name 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Standard InChI InChI=1S/C20H30N4O2S/c1-4-6-12-21-18-15-10-7-8-11-16(15)23-20(24-18)27-17(5-2)19(25)22-13-9-14-26-3/h7-8,10-11,17H,4-6,9,12-14H2,1-3H3,(H,22,25)(H,21,23,24)
Standard InChI Key SROFDCPFYRNUFJ-UHFFFAOYSA-N
SMILES CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCCCOC

Introduction

Synthesis and Preparation

The synthesis of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide would likely involve multiple steps, including the formation of the quinazoline ring, introduction of the butylamino group, and attachment of the sulfanyl and butanamide moieties. Common methods for synthesizing quinazolines include condensation reactions between appropriate precursors.

Table: Possible Synthetic Steps

StepDescription
1. Formation of QuinazolineCondensation of an aniline derivative with a carbonyl compound.
2. Introduction of Butylamino GroupNucleophilic substitution or reductive amination to attach the butylamino group.
3. Attachment of Sulfanyl GroupUse of a sulfur-containing reagent to form the sulfanyl linkage.
4. Formation of Butanamide MoietyAmidation reaction involving a carboxylic acid derivative and an amine.

Potential Applications

Given its structural features, 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide could be explored for various applications:

  • Pharmaceuticals: The quinazoline core is known for its biological activity, suggesting potential as a drug candidate.

  • Materials Science: The compound's functional groups could be useful in designing materials with specific properties.

Table: Potential Applications

ApplicationDescription
PharmaceuticalsExploration as a drug candidate due to the biological activity of quinazolines.
Materials ScienceUse in designing materials with tailored properties, such as solubility or reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator